

Application Note: Comprehensive Impurity Profiling of Amoxicillin API and Formulations

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Compound of Interest

Compound Name: *APA Amoxicillin Amide*

Cat. No.: *B1157693*

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Abstract

Amoxicillin, a semi-synthetic penicillin, presents a unique analytical challenge due to the lability of its beta-lactam ring and its zwitterionic nature. While routine Quality Control (QC) relies on HPLC-UV, modern drug development requires a deeper understanding of degradation pathways—specifically polymerization, which correlates directly with hypersensitivity reactions. This guide moves beyond standard monographs, offering a dual-layer approach: a robust HPLC-UV protocol for compliance (USP/EP) and an orthogonal LC-MS/MS workflow for structural elucidation of unknown impurities.

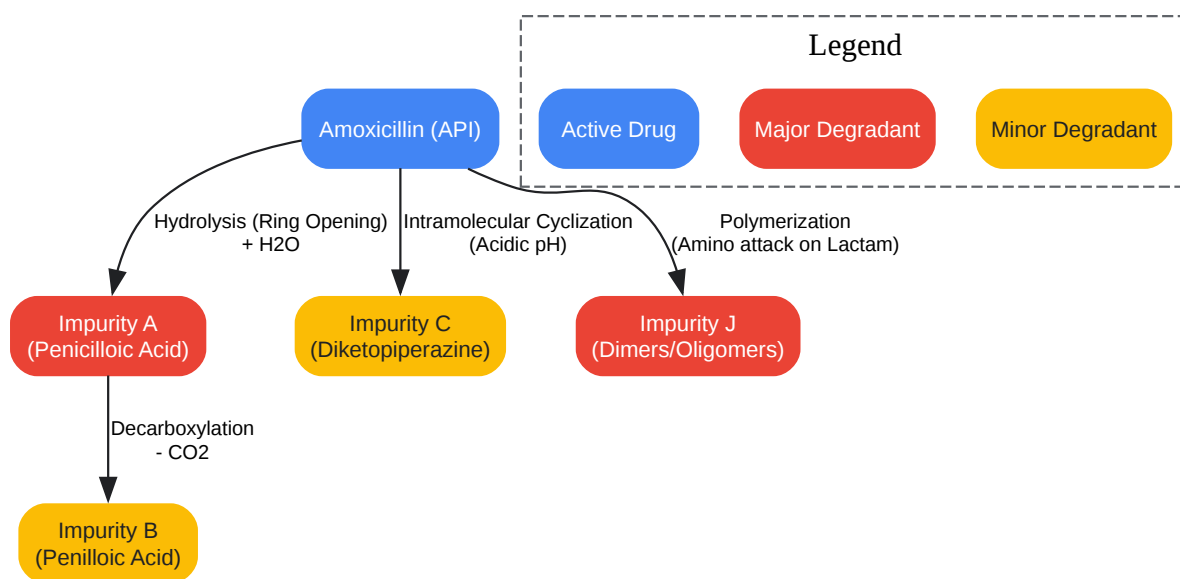
The Chemistry of Instability: Why Methods Fail

To design a valid method, one must understand the molecule's "death" pathways. Amoxicillin degradation is not random; it follows specific mechanistic routes triggered by pH, moisture, and temperature.

- **Beta-Lactam Hydrolysis (The Primary Pathway):** Nucleophilic attack by water opens the four-membered lactam ring, forming Amoxicillin Penicilloic Acid (Impurity A). This destroys antibiotic activity.

- Decarboxylation: Penicilloic acid is unstable; it loses CO₂ to form Amoxicillin Penilloic Acid (Impurity B).
- Polymerization (The Safety Risk): The free amino group of one amoxicillin molecule attacks the beta-lactam carbonyl of another, forming dimers and trimers (Impurity J). These high-molecular-weight species are the primary immunogens responsible for anaphylactic reactions.
- Cyclization: Under acidic conditions, intramolecular attack leads to Diketopiperazine (DKP, Impurity C).

Visualization: Amoxicillin Degradation Network



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Figure 1: Mechanistic pathway of Amoxicillin degradation showing the formation of critical pharmacopeial impurities.

Protocol A: Routine Compliance (HPLC-UV)

This protocol is optimized from USP/EP monographs. It addresses the critical challenge of retaining the polar, zwitterionic amoxicillin while resolving it from early-eluting degradation

products.

Rationale:

- Buffer Selection: Phosphate buffer at pH 5.0 is critical. At this pH, amoxicillin is in its zwitterionic state, maximizing retention on C18 phases without causing rapid on-column hydrolysis (which occurs at pH > 7 or < 2).
- Detection: 254 nm is used as it captures the benzene ring absorption, common to the parent and most degradants.

Method Parameters

Parameter	Specification
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A	50 mM Potassium Phosphate Monobasic (KH ₂ PO ₄), adjusted to pH 5.0 with dilute KOH
Mobile Phase B	Acetonitrile:Methanol (80:20 v/v)
Flow Rate	1.0 mL/min
Column Temp	25°C (Strict control required to prevent on-column degradation)
Injection Vol	20 µL
Detection	UV @ 254 nm

Gradient Profile[1][2][3]

Time (min)	% Mobile Phase A	% Mobile Phase B	Purpose
0.0	95	5	Initial Equilibration
2.0	95	5	Isocratic Hold (Elution of polar degradants)
25.0	60	40	Linear Ramp (Elution of Amoxicillin & DKP)
35.0	60	40	Wash
36.0	95	5	Re-equilibration

System Suitability Criteria:

- Resolution (Rs): > 2.0 between Amoxicillin and Impurity A.
- Tailing Factor: NMT 1.5 for Amoxicillin peak.
- RSD: < 2.0% for replicate injections of standard.

Protocol B: Advanced Characterization (LC-MS/MS)

When unknown peaks appear or when confirming the identity of dimers (which often co-elute in UV methods), Mass Spectrometry is required.

Critical Modification: Phosphate buffers are non-volatile and will suppress ionization in MS. We must switch to volatile buffers (Formate/Acetate) while maintaining the pH ~5.0 stability window.

Method Parameters

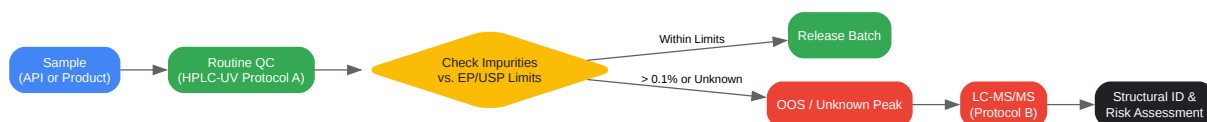
Parameter	Specification
Instrument	Q-TOF (for ID) or Triple Quad (for Quantitation)
Column	C18 (Sub-2 μm particle size recommended for UPLC), 100 x 2.1 mm
Mobile Phase A	10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5-4.0)
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Ionization	ESI Positive Mode (Amoxicillin protonates readily)
Mass Transitions	Precursor: 366.1 m/z $[\text{M}+\text{H}]^+$ Quant Ion: 349.0 m/z (Loss of NH_3) Qual Ion: 114.0 m/z (Side chain fragment)

Experimental Workflow: Unknown Identification

- Full Scan (MS1): Scan range 100–1000 m/z to locate the parent ion of the impurity.
- Product Ion Scan (MS2): Fragment the suspect ion.
 - Diagnostic: If the fragment 114 m/z or 160 m/z appears, the impurity preserves the side chain or the thiazolidine ring, respectively.
 - Dimer Check: Look for m/z ~731 $[\text{2M}+\text{H}]^+$ or ~753 $[\text{2M}+\text{Na}]^+$.

Decision Matrix: Selecting the Right Method

Not every sample requires MS analysis. Use this logic flow to optimize resource allocation.



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Figure 2: Decision tree for escalating from routine QC to advanced forensic analysis.

Data Interpretation & Acceptance Limits

The following table summarizes the relative retention times (RRT) and acceptance criteria based on harmonized pharmacopeial standards (EP/USP).

Impurity Name	Common Designation	RRT (Approx)	Acceptance Limit (%)
Amoxicillin	API	1.00	N/A
Amoxicillin Penicilloic Acid	Impurity A	0.15 - 0.20	NMT 1.0%
Amoxicillin Penilloic Acid	Impurity B	0.25 - 0.30	NMT 0.2%
Diketopiperazine (DKP)	Impurity C	0.90	NMT 0.2%
Amoxicillin Dimer	Impurity J	2.50 - 3.20	NMT 0.2%
Any Other Individual	Unknown	Various	NMT 0.1%

Note: RRTs are relative to the Amoxicillin peak. Dimer elution is highly dependent on the gradient slope at the end of the run.

References

- European Pharmacopoeia (Ph.[1] Eur.). "Amoxicillin Trihydrate Monograph." 10th Edition. (Standard for Impurity A, B, C designations).
- United States Pharmacopeia (USP). "Amoxicillin: Organic Impurities." USP-NF Current Revision.
- International Conference on Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." (Guideline for reporting thresholds).

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- Deshpande, et al. "Degradation pathways of Amoxicillin under stress conditions." Journal of Pharmaceutical and Biomedical Analysis. (Source for degradation mechanisms).[2][3][4]

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- To cite this document: BenchChem. [Application Note: Comprehensive Impurity Profiling of Amoxicillin API and Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1157693/docs#application-note-comprehensive-impurity-profiling-of-amoxicillin-api-and-formulations>]

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